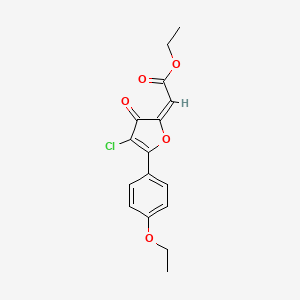
Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with various functional groups, including a chloro group, an ethoxyphenyl group, and an ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial synthesis to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-chlorophenyl)-3-oxobutanoate: Similar in structure but lacks the furan ring.
Ethyl 2-(4-ethoxyphenyl)-3-oxobutanoate: Similar but without the chloro group.
Ethyl 2-(4-chloro-3-oxofuran-2(3H)-ylidene)acetate: Similar but lacks the ethoxyphenyl group.
Uniqueness
Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, chloro group, and ethoxyphenyl group makes it distinct from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
139266-46-9 |
|---|---|
Formule moléculaire |
C16H15ClO5 |
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
ethyl (2E)-2-[4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C16H15ClO5/c1-3-20-11-7-5-10(6-8-11)16-14(17)15(19)12(22-16)9-13(18)21-4-2/h5-9H,3-4H2,1-2H3/b12-9+ |
Clé InChI |
KJVVANIGXONBOC-FMIVXFBMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OCC)/O2)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OCC)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




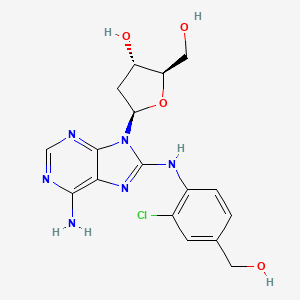
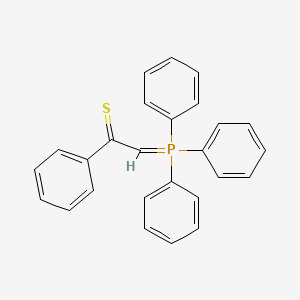
![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
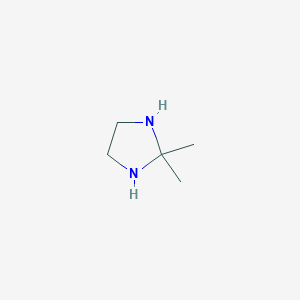
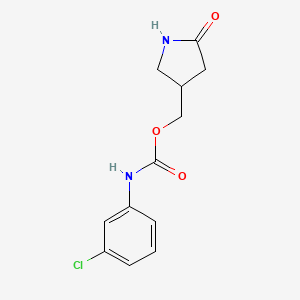
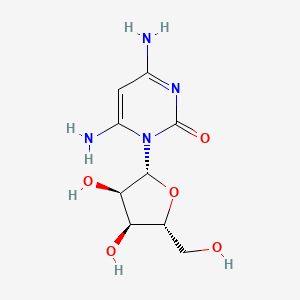

![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
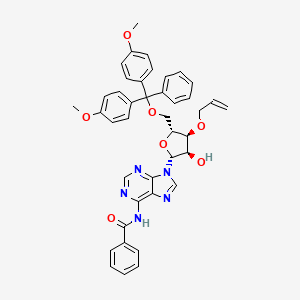
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
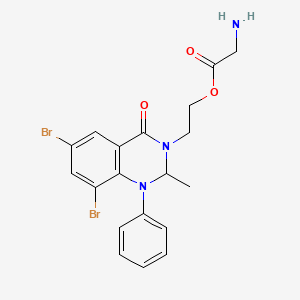
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
